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Compound of Interest

Compound Name: 3-methyl-1H-indazol-5-ol

Cat. No.: B3165865

Introduction

3-methyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family.
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug
development, forming the core of numerous pharmacologically active agents, including those
with anticancer and anti-inflammatory properties.[1] Given its role as a critical synthetic
intermediate, the unambiguous structural confirmation and purity assessment of 3-methyl-1H-
indazol-5-ol are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for
the definitive structural elucidation of organic molecules in solution. This application note
provides a comprehensive guide to the *H and 3C NMR characterization of 3-methyl-1H-
indazol-5-ol. We will delve into detailed, field-proven protocols for sample preparation and data
acquisition, followed by an in-depth analysis of the spectral data. The causality behind chemical
shifts, multiplicities, and coupling constants will be explained, offering researchers a robust
framework for interpreting their own results. A key structural feature of indazoles is the potential
for tautomerism; NMR analysis in a suitable solvent like DMSO-ds is crucial for identifying the
predominant tautomeric form in solution.[2][3]

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular structure
and the standardized numbering system. The accepted IUPAC numbering for the 1H-indazole
ring system is illustrated below, which will be used for all subsequent NMR signal assignments.
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Caption: Molecular structure and IUPAC numbering of 3-methyl-1H-indazol-5-ol.

Experimental Protocols

The quality and reliability of NMR data are directly dependent on meticulous sample
preparation and appropriate data acquisition parameters.

Protocol 1: NMR Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-ds) is highly
recommended for this compound. Its high polarity readily dissolves 3-methyl-1H-indazol-5-ol,
and its ability to form hydrogen bonds slows the exchange rate of the N-H and O-H protons,
often allowing them to be observed as distinct, albeit broad, signals in the *H NMR spectrum.[4]
[5] Tetramethylsilane (TMS) is used as the internal reference standard as its protons are
magnetically shielded and appear at 0.00 ppm, away from most other signals.[6]

Materials:

3-methyl-1H-indazol-5-o0l (5-10 mg)

Deuterated Dimethyl Sulfoxide (DMSO-ds, 99.9 atom % D)

Tetramethylsilane (TMS)

High-quality 5 mm NMR tube

Pasteur pipette

Vortex mixer

Procedure:

» Weigh approximately 5-10 mg of 3-methyl-1H-indazol-5-ol directly into a clean, dry 5 mm
NMR tube.

e Using a Pasteur pipette, add approximately 0.7 mL of DMSO-ds to the tube.

e Add one drop of TMS as an internal standard.
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o Securely cap the NMR tube and vortex gently until the solid is completely dissolved. A clear,
homogeneous solution is required.

» Wipe the outside of the tube clean and carefully insert it into the NMR spectrometer's spinner
turbine.

Protocol 2: NMR Data Acquisition

Rationale: Standard 1D acquisition parameters are typically sufficient for structural
confirmation. For *H NMR, a 30-45° pulse angle and a 1-2 second relaxation delay ensure a
good signal-to-noise ratio without saturating the signals. For 13C NMR, proton decoupling is
essential to simplify the spectrum to singlets for each unique carbon. A significantly larger
number of scans is required for 13C due to its low natural abundance (~1.1%).[5]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

IH NMR Acquisition Parameters:

Pulse Program: Standard 1D pulse sequence (e.g., zg30)

e Solvent: DMSO-de

e Temperature: 298 K

e Pulse Angle: 30°

e Acquisition Time: ~4 seconds

o Relaxation Delay: 2 seconds

e Number of Scans: 16-32

e Spectral Width: 0-14 ppm

13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

¢ Solvent: DMSO-ds
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o Temperature: 298 K

e Pulse Angle: 30°

e Acquisition Time: ~1-2 seconds

o Relaxation Delay: 2 seconds

e Number of Scans: 1024 or higher

e Spectral Width: 0-180 ppm

Caption: Standard workflow for NMR analysis of 3-methyl-1H-indazol-5-ol.

'H NMR Spectral Analysis

The *H NMR spectrum provides crucial information about the proton environment, including the
number of unique protons, their electronic environment (chemical shift), and their proximity to
other protons (spin-spin coupling).

Table 1: Predicted *H NMR Data for 3-methyl-1H-indazol-5-ol in DMSO-ds
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. . Coupling
Chemical Shift . .
Multiplicity Assignment Constant (J, Notes
(3, ppm)
Hz)

Chemical shift is
concentration-

~12.2 Broad Singlet N1-H - dependent.

Disappears upon

D20 exchange.

Chemical shift is

concentration-
~9.0 Broad Singlet C5-OH - dependent.

Disappears upon

D20 exchange.

Ortho-coupling to

~7.30 d H-7 J=85Hz
H-6.
Meta-coupling to
H-6. Appears as
~6.95 d H-4 J=20Hz

a sharp singlet or

narrow doublet.

Ortho-coupling to
~6.70 dd H-6 J=8.5,20Hz H-7 and meta-
coupling to H-4.

Singlet,
~2.45 S C3-CHs - integrating to 3

protons.

Interpretation of the tH NMR Spectrum:

o Labile Protons (N1-H, C5-OH): The signals for the N-H and O-H protons are expected to be
broad due to quadrupole broadening from the nitrogen atom and chemical exchange with
residual water in the solvent. Their chemical shifts are highly sensitive to sample
concentration and temperature. A definitive assignment can be made by adding a drop of
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D20 to the NMR tube and re-acquiring the spectrum; the signals for these exchangeable
protons will disappear.

o Aromatic Region (H-4, H-6, H-7): The three protons on the benzene ring form a coupled spin
system.

o H-7: This proton is coupled only to H-6 (ortho-coupling), resulting in a doublet with a
typical coupling constant of J = 8.5 Hz.

o H-4: This proton is coupled to H-6 (meta-coupling), which is a much weaker interaction,
resulting in a doublet with a small coupling constant (J = 2.0 Hz). It may also appear as a
sharp singlet if the coupling is not resolved.

o H-6: This proton experiences coupling from both H-7 (ortho) and H-4 (meta), leading to a
doublet of doublets (dd) with two different coupling constants. This distinct pattern is a key
signature for this proton.

 Aliphatic Region (C3-CHs): The methyl group at the C3 position is isolated from any adjacent
protons, so it does not experience spin-spin coupling. It therefore appears as a sharp singlet,
integrating to three protons. Its chemical shift around 2.45 ppm is characteristic for a methyl
group attached to an aromatic, electron-rich heterocyclic system.

13C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum reveals one signal for each unique carbon atom in
the molecule, providing a carbon "fingerprint.”

Table 2: Predicted 13C NMR Data for 3-methyl-1H-indazol-5-ol in DMSO-de
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Chemical Shift (6, ppm) Assignment Notes

Oxygen-bearing carbon (ipso-
~152.0 C-5 carbon), significantly
deshielded and downfield.

Attached to nitrogen and the

~141.5 C-3
methyl group.
Bridgehead carbon adjacent to
~139.0 C-7a
N1.
~123.5 C-3a Bridgehead carbon.
~121.0 C-7 Protonated aromatic carbon.
~112.0 C-6 Protonated aromatic carbon.
Protonated aromatic carbon,
~101.5 C-4 shielded by the adjacent -OH
group.
Aliphatic methyl carbon,
~11.5 C3-CHs

appears far upfield.

Interpretation of the 3C NMR Spectrum:

o Aromatic Region:

o C-5: The carbon directly attached to the hydroxyl group is the most deshielded aromatic
carbon, appearing furthest downfield (~152 ppm) due to the strong electron-withdrawing
inductive effect of the oxygen atom.

o Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are typically found in the
120-140 ppm range. Their exact assignment can be confirmed with 2D NMR techniques
like HMBC (Heteronuclear Multiple Bond Correlation).

o Protonated Carbons (C-4, C-6, C-7): These carbons appear in the more shielded region of
the aromatic spectrum. The C-4 signal is expected to be the most upfield of this group due
to the ortho-donating effect of the hydroxyl group.
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» Heterocyclic and Aliphatic Carbons:

o C-3: This carbon, part of the pyrazole ring and bonded to a nitrogen and the methyl group,
is expected around 141.5 ppm.

o C3-CHs: The methyl carbon is highly shielded and appears far upfield, typically below 15
ppm.

For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments are
invaluable. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would show direct
correlations between each proton and the carbon it is attached to (e.g., H-4 with C-4). An
HMBC spectrum would reveal longer-range (2-3 bond) couplings, such as a correlation from
the methyl protons (C3-CHs) to both the C-3 and C-3a carbons, definitively confirming their
assignments.

(1H: C3-CHs (~2.45 ppm)) GH: H-4 (~6.95 ppm)) (13C: C-4 (~101.5 ppm))

HMBC HMBC HMBC

(13C: C-3(~1415 ppm)) (13C: C-3a (~1235 ppm))

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-3-methyl-1h-indazol-5-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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